1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a methylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Piperazine Ring: The benzimidazole core is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.
Introduction of the Methylpropanone Group: The final step involves the alkylation of the piperazine nitrogen with a suitable alkylating agent, such as 2-chloro-2-methylpropan-1-one, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Introduction of alkyl or aryl groups onto the piperazine ring.
Scientific Research Applications
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
1-(4-(2-(1H-benzo[d]imidazol-2-yl)ethyl)piperazin-1-yl)-2-methylpropan-1-one: Similar structure but with an ethyl linker instead of a methyl group, which may affect its biological activity.
1-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one: Lacks the methyl group on the benzimidazole ring, potentially altering its interaction with molecular targets.
Uniqueness: 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole moiety with a piperazine ring and a methylpropanone group makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12(2)16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6,12H,7-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSVRBVQNQYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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